molecular formula C14H22BrNO B8511969 3-(1-Propyl-3-piperidinyl)phenol hydrobromide CAS No. 79412-27-4

3-(1-Propyl-3-piperidinyl)phenol hydrobromide

Cat. No. B8511969
M. Wt: 300.23 g/mol
InChI Key: PNBOVBWIGKATIC-UHFFFAOYSA-N
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Patent
US04937346

Procedure details

N-Propyl-3-(3-methoxyphenyl)piperidine hydrochloride (7.0 g, 0.026 mol) was suspended in 48% HBr (200 ml). The mixture was refluxed under nitrogen for 3 h. The hydrobromic acid was evaporated and the residue was recrystallized from ethanol/ether, yielding the pure product (6.7 g, 86%) mp. 146°-7.5° C.
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
86%

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([O:17]C)[CH:12]=2)[CH2:6]1)[CH2:3][CH3:4].[BrH:19]>>[BrH:19].[CH2:2]([N:5]1[CH2:10][CH2:9][CH2:8][CH:7]([C:11]2[CH:16]=[CH:15][CH:14]=[C:13]([OH:17])[CH:12]=2)[CH2:6]1)[CH2:3][CH3:4] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
Cl.C(CC)N1CC(CCC1)C1=CC(=CC=C1)OC
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed under nitrogen for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The hydrobromic acid was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol/ether

Outcomes

Product
Name
Type
product
Smiles
Br.C(CC)N1CC(CCC1)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.7 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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